1-Ethyl-1,5-diazacycloundecane
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Overview
Description
1-Ethyl-1,5-diazacycloundecane is a heterocyclic organic compound with the molecular formula C₁₁H₂₄N₂ It is characterized by a cyclic structure containing two nitrogen atoms at positions 1 and 5, and an ethyl group attached to the nitrogen at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1,5-diazacycloundecane can be synthesized through several methods. One common approach involves the cyclization of linear precursors containing nitrogen atoms. For instance, the reaction of 1,5-diaminopentane with ethyl bromide under basic conditions can yield this compound. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1,5-diazacycloundecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where reagents like alkyl halides can introduce new alkyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous solvents like tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions may require the presence of a base such as triethylamine.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
1-Ethyl-1,5-diazacycloundecane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound can act as a chelating agent, binding to metal ions in biological systems.
Medicine: Research explores its potential as a building block for pharmaceutical compounds, particularly in drug design and development.
Industry: It is utilized in the synthesis of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-ethyl-1,5-diazacycloundecane involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can influence various biochemical pathways and molecular targets. For example, in biological systems, the compound may interact with metalloproteins, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Methyl-1,5-diazacycloundecane: Similar structure but with a methyl group instead of an ethyl group.
1-Propyl-1,5-diazacycloundecane: Contains a propyl group instead of an ethyl group.
1-Butyl-1,5-diazacycloundecane: Features a butyl group in place of the ethyl group.
Uniqueness: 1-Ethyl-1,5-diazacycloundecane is unique due to its specific ethyl substitution, which can influence its chemical reactivity and binding properties. The presence of the ethyl group can affect the compound’s steric and electronic characteristics, making it distinct from its methyl, propyl, and butyl analogs.
Properties
IUPAC Name |
1-ethyl-1,5-diazacycloundecane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-2-13-10-6-4-3-5-8-12-9-7-11-13/h12H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAUEFVKEAZZCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCCCCNCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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